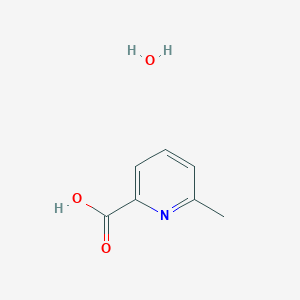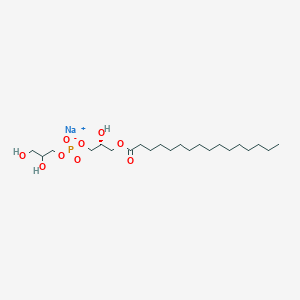
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt)
Overview
Description
1-Palmitoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is a lysophospholipid containing palmitic acid at the sn-1 position. It is commonly used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .
Scientific Research Applications
1-Palmitoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) has a wide range of scientific research applications:
Mechanism of Action
1-Palmitoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) exerts its effects primarily through its ability to form micelles and liposomes. These structures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The compound interacts with cell membranes, facilitating the delivery of encapsulated agents to target cells. The molecular targets and pathways involved include membrane proteins and lipid rafts, which play crucial roles in cellular uptake and signaling .
Similar Compounds:
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (sodium salt): Similar in structure but contains an ethanolamine group instead of a glycerol group.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (sodium salt): Contains a choline group, used in similar applications but with different biochemical properties.
1-Palmityl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): An ether analog of lysophosphatidic acid, used in various biological studies.
Uniqueness: 1-Palmitoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is unique due to its specific structure, which allows it to form stable micelles and liposomes. This property makes it particularly valuable in drug delivery systems, where stability and encapsulation efficiency are critical .
Future Directions
Phospholipids like this one have potential applications in the construction of living artificial cells . They can help us understand life systems and establish new aspects of bioengineering . The development of a high-yielding phospholipid synthesis system could enable the growth and division of cell membranes, which are the basis of cell proliferation .
Biochemical Analysis
Biochemical Properties
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) plays a significant role in biochemical reactions, particularly in the formation of artificial membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the generation of micelles and liposomes, which are essential for drug delivery systems . The interactions of this compound with biomolecules are primarily based on its ability to form stable structures that mimic natural membranes.
Cellular Effects
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form micelles and liposomes allows it to interact with cell membranes, potentially altering membrane fluidity and permeability . These changes can impact cellular functions such as nutrient uptake, signal transduction, and metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) involves its interaction with cell membranes and other biomolecules. The compound can integrate into lipid bilayers, affecting membrane properties and functions. It may also interact with specific proteins and enzymes, modulating their activity. For example, its incorporation into liposomes can enhance the delivery of therapeutic agents by facilitating their uptake into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) vary with different dosages in animal models. At lower doses, the compound may enhance cellular functions and promote the delivery of therapeutic agents. At higher doses, it may exhibit toxic or adverse effects, such as disrupting membrane integrity and causing cellular damage . Threshold effects and dose-dependent responses should be carefully evaluated in animal studies to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism and membrane synthesis. The compound’s incorporation into lipid bilayers can influence metabolic flux and alter metabolite levels . Understanding these metabolic pathways is essential for optimizing the use of this compound in drug delivery systems and other biomedical applications.
Transport and Distribution
The transport and distribution of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) within cells and tissues are critical for its function. The compound can be transported by specific lipid transporters and binding proteins, facilitating its distribution to target sites . Its localization and accumulation within cells can affect its activity and therapeutic potential.
Subcellular Localization
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within lipid bilayers and membranes can modulate its interactions with other biomolecules and affect cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl or phosphate groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various ester or ether derivatives .
properties
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23;/h20-21,23-25H,2-19H2,1H3,(H,27,28);/q;+1/p-1/t20?,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEBZINYFPJJAW-IYZPEQFLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44NaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-5-methyl[1,2,4]triazolo[4,3-a]quinoline-8-ol](/img/structure/B1496530.png)
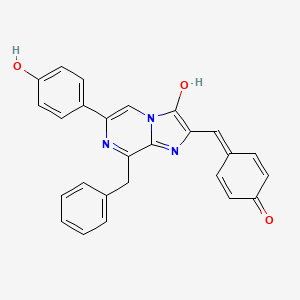
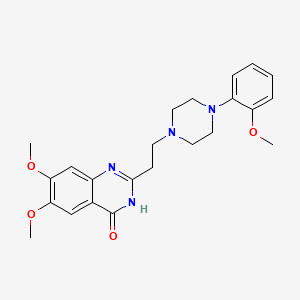
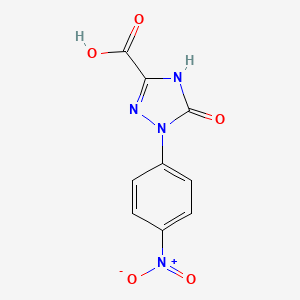
![5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1496539.png)
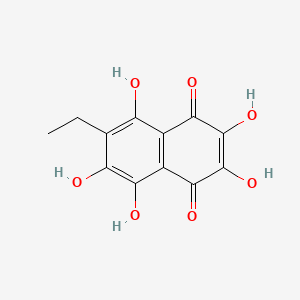
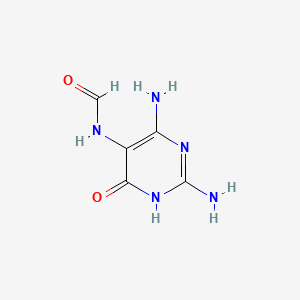
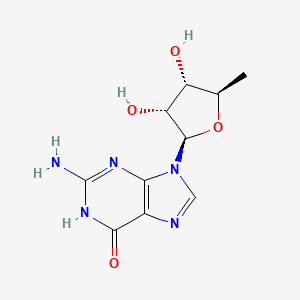
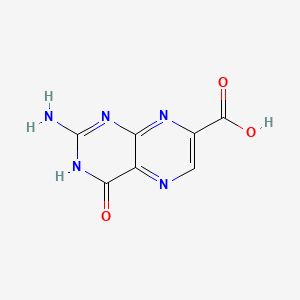
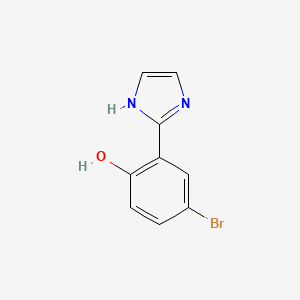
![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B1496553.png)
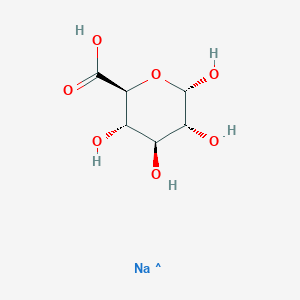
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B1496568.png)
